molecular formula C8H8N4O B14734824 9-Cyclopropyl-3,9-dihydro-6h-purin-6-one CAS No. 6627-32-3

9-Cyclopropyl-3,9-dihydro-6h-purin-6-one

Cat. No.: B14734824
CAS No.: 6627-32-3
M. Wt: 176.18 g/mol
InChI Key: TYCZAXSIWVHDNN-UHFFFAOYSA-N
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Description

9-Cyclopropyl-3,9-dihydro-6H-purin-6-one is a purine derivative characterized by a bicyclic purine core (imidazole fused to pyrimidine) with a cyclopropyl substituent at the N9 position and a ketone group at the C6 position. The cyclopropyl group confers unique steric and electronic properties, influencing solubility, stability, and receptor interactions .

Properties

IUPAC Name

9-cyclopropyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-8-6-7(9-3-10-8)12(4-11-6)5-1-2-5/h3-5H,1-2H2,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCZAXSIWVHDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289400
Record name 9-cyclopropyl-3,9-dihydro-6h-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-32-3
Record name NSC60640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-cyclopropyl-3,9-dihydro-6h-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopropyl-3,9-dihydro-6H-purin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and a purine derivative, followed by cyclization under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of phase transfer catalysis (PTC) and other advanced techniques can enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 9-Cyclopropyl-3,9-dihydro-6H-purin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in various biochemical pathways. It may act as an inhibitor or activator of specific enzymes, influencing cellular processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have antiviral, anticancer, or antimicrobial properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-3,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Modifications at the N9 Position

Substitutions at the N9 position significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name N9 Substituent Molecular Formula Key Features References
9-Cyclopropyl-3,9-dihydro-6H-purin-6-one Cyclopropyl C₈H₉N₃O Compact steric profile; enhances metabolic stability and lipophilicity
9-Benzyl-3,9-dihydro-6H-purin-6-one Benzyl C₁₂H₁₀N₄O Aromatic group increases π-π stacking potential; moderate aqueous solubility
9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one 3-Phenylpropyl C₁₄H₁₄N₄O Extended alkyl chain enhances lipophilicity; potential CNS activity
9-Cycloheptyl-3,9-dihydro-6H-purin-6-one Cycloheptyl C₁₂H₁₆N₄O Bulky substituent reduces enzymatic degradation; high logP value
9-Isopropyl-9H-purin-6-amine derivatives Isopropyl Varies Smaller alkyl group improves solubility; antitumor activity reported

Key Observations :

  • Cyclopropyl : Balances lipophilicity and metabolic stability, making it suitable for drug design .
  • Benzyl/3-Phenylpropyl : Enhance hydrophobic interactions but may reduce solubility .

Physicochemical Properties

  • Solubility : Cyclopropyl and isopropyl derivatives exhibit moderate aqueous solubility due to balanced hydrophobicity, whereas benzyl and cycloheptyl analogs are less soluble .
  • Thermal Stability: Copper complexes of purinones (e.g., [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]) show high thermal stability up to 200°C, as confirmed by TG/DTA analyses .
  • Spectroscopic Data :
    • FT-IR : Ketone C=O stretch at ~1680 cm⁻¹ common across analogs .
    • NMR : Cyclopropyl protons resonate as distinct multiplets (δ 0.5–1.5 ppm), while benzyl groups show aromatic signals at δ 7.2–7.4 ppm .

Mechanistic Insights :

  • The cyclopropyl group may enhance target selectivity by reducing off-site interactions compared to bulkier substituents .
  • Electron-withdrawing groups (e.g., ketone at C6) stabilize the purine ring, improving metabolic half-life .

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